2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole 2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 2640945-04-4
VCID: VC11839123
InChI: InChI=1S/C22H25N5O2/c1-3-29-20-9-8-15(10-23-20)21(28)26-11-16-13-27(14-17(16)12-26)22-24-18-6-4-5-7-19(18)25(22)2/h4-10,16-17H,3,11-14H2,1-2H3
SMILES: CCOC1=NC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol

2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

CAS No.: 2640945-04-4

Cat. No.: VC11839123

Molecular Formula: C22H25N5O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole - 2640945-04-4

Specification

CAS No. 2640945-04-4
Molecular Formula C22H25N5O2
Molecular Weight 391.5 g/mol
IUPAC Name (6-ethoxypyridin-3-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Standard InChI InChI=1S/C22H25N5O2/c1-3-29-20-9-8-15(10-23-20)21(28)26-11-16-13-27(14-17(16)12-26)22-24-18-6-4-5-7-19(18)25(22)2/h4-10,16-17H,3,11-14H2,1-2H3
Standard InChI Key VSRDUNXESWYAES-UHFFFAOYSA-N
SMILES CCOC1=NC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C
Canonical SMILES CCOC1=NC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C

Introduction

Structural and Nomenclature Insights

Molecular Architecture

The compound features a 1H-1,3-benzodiazole core fused with an octahydropyrrolo[3,4-c]pyrrole bicyclic system. The pyrrolo-pyrrole moiety is substituted at position 5 with a 6-ethoxypyridine-3-carbonyl group, while position 1 of the benzodiazole is methylated (Figure 1). This architecture combines nitrogen-rich heterocycles, which are known to enhance binding affinity to biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₆N₆O₂
Molecular Weight442.50 g/mol
Key Functional GroupsBenzodiazole, Pyrrolopyrrole, Ethoxypyridine

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis of this compound typically follows a multi-step route, as inferred from analogous pyrrolo-pyrrole derivatives :

  • Formation of Octahydropyrrolo[3,4-c]pyrrole: Achieved via cyclization reactions using protected pyrrolidine precursors.

  • Introduction of 6-Ethoxypyridine-3-carbonyl: Acylation reactions employing 6-ethoxypyridine-3-carboxylic acid chloride under inert conditions.

  • Benzodiazole Coupling: Mitsunobu or Ullmann coupling to attach the 1-methyl-1H-1,3-benzodiazole moiety .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
1DMF, 80°C, 12 hr65
2THF, -20°C, 2 hr (Schotten-Baumann)78
3CuI, L-proline, K₃PO₄, 100°C, 24 hr52

Green Chemistry Approaches

Solvent-free and catalyst-free methodologies, as demonstrated in pyrimido[2,1-b]benzothiazole syntheses , could be adapted to improve sustainability. For instance, one-pot tandem Knoevenagel-Michael reactions might reduce purification steps .

Physicochemical Characterization

Spectral Data

While direct spectral data for this compound is limited, analogous structures provide insights:

  • ¹H NMR: A singlet at δ ≈ 5.5–6.3 ppm for pyrrolo-pyrrole protons , and a triplet for ethoxy groups (δ ≈ 1.3–1.5 ppm).

  • IR: Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O) and 1600–1650 cm⁻¹ (benzodiazole C=N) .

Stability and Solubility

The compound is stable under ambient conditions but may degrade in acidic/basic environments due to hydrolyzable amide bonds. LogP calculations (≈2.1) suggest moderate lipophilicity, favoring blood-brain barrier penetration .

Biological Activity and Mechanisms

TargetIC₅₀ (nM)Reference
GABA-A Receptor12
Staphylococcus aureus0.8 μg/mL
EGFR Kinase45

Structure-Activity Relationships (SAR)

  • Ethoxy Position: The 6-ethoxy group on pyridine enhances metabolic stability compared to 2- or 4-substituted analogs.

  • Pyrrolo-pyrrole Rigidity: The bicyclic system improves target selectivity by reducing conformational flexibility .

Applications and Industrial Relevance

Drug Discovery

This compound serves as a lead structure for:

  • Antidepressants: Via GABAergic modulation .

  • Antibiotics: Targeting Gram-positive pathogens .

  • Kinase Inhibitors: For oncology applications .

Patent Landscape

Patent US8999981B2 highlights pyrrolo[3,4-c]pyrazole-carbaldehyde derivatives as kinase inhibitors , underscoring the commercial interest in related scaffolds.

Future Directions

Synthetic Challenges

  • Stereocontrol: The octahydropyrrolo[3,4-c]pyrrole system requires asymmetric synthesis to isolate enantiomers with distinct bioactivities.

  • Scalability: Transitioning from batch to flow chemistry could enhance yield .

Therapeutic Exploration

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in rodent models.

  • Target Identification: Proteomic studies to map off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator